Epsiprantel

Description

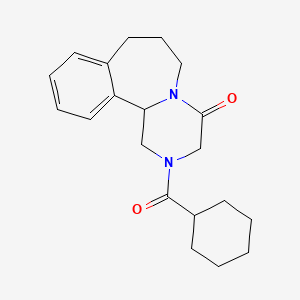

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUDKOQUWIHXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057858 | |

| Record name | Epsiprantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98123-83-2, 98123-66-1, 98123-67-2 | |

| Record name | Epsiprantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98123-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epsiprantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPSIPRANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1SPQ0FSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPSIPRANTEL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPSIPRANTEL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epsiprantel's Neuromuscular Onslaught: A Technical Guide to its Cestocidal Mechanism of Action

For Immediate Release

Abstract

Epsiprantel is a potent anthelmintic agent widely employed in veterinary medicine for the treatment of cestode (tapeworm) infections in canine and feline patients.[1][2] Its efficacy stems from its ability to induce rapid paralysis and tegumental disruption in the parasite, leading to its expulsion from the host's gastrointestinal tract.[3] While direct, in-depth molecular studies on this compound are limited, a substantial body of evidence indicates that its mechanism of action is analogous to that of its chemical relative, praziquantel.[3][4] This technical guide synthesizes the current understanding of this compound's effects on the cestode neuromuscular junction, drawing heavily on the well-documented mechanism of praziquantel as a primary model. The focus is on the disruption of calcium homeostasis via specific ion channels, the resulting physiological consequences for the parasite, and the experimental methodologies used to elucidate these processes.

Introduction

Cestode infections, caused by parasitic flatworms, are a common concern in companion animals.[1] this compound provides a highly effective and safe therapeutic option for the elimination of these parasites.[1][2] The drug's rapid onset of action, which manifests as tetanic muscle contraction and paralysis of the tapeworm, points to a primary effect on the parasite's neuromuscular system.[3] This document provides a detailed examination of the molecular and physiological events that underpin this compound's cestocidal activity, aimed at researchers, scientists, and drug development professionals.

The Molecular Target: A Praziquantel Analogy

The precise molecular target of this compound has not been definitively identified through direct experimental binding studies. However, its structural similarity to praziquantel and the congruence of their physiological effects strongly suggest a shared mechanism of action.[3][4] Recent research has identified a specific ion channel in parasitic flatworms as the target of praziquantel: a variant of the Transient Receptor Potential (TRP) melastatin channel, designated TRPMPZQ.[5][6] It is therefore hypothesized that this compound also exerts its effects by modulating the activity of this or a closely related TRP channel on the surface of cestode cells.

The Role of Calcium Homeostasis

The mechanism of action of this compound is believed to be similar to that of praziquantel, which disrupts the regulation of calcium and other cations in the parasite.[3] This disruption of calcium ion homeostasis is central to the anthelmintic effect. Influx of calcium ions into the cestode's muscle cells triggers a cascade of events leading to the observable paralytic phenotype.

Signaling Pathway at the Neuromuscular Junction

The binding of this compound to its putative TRP channel target is thought to induce a conformational change that opens the channel, allowing for a rapid and uncontrolled influx of calcium ions into the muscle cells of the cestode. This sudden increase in intracellular calcium concentration leads to depolarization of the muscle cell membrane, resulting in spastic paralysis.

Caption: Proposed signaling pathway of this compound at the cestode neuromuscular junction.

Quantitative Data on Praziquantel's Neuromuscular Effects (as a proxy for this compound)

| Compound | Organism | Preparation | Effect | Concentration | Citation |

| Praziquantel | Hymenolepis diminuta | In vitro adult worm | Contraction and paralysis | 0.01 - 0.1 µg/mL | [7] |

| Praziquantel | Hymenolepis diminuta | In vitro adult worm | Rapid contraction and paralysis | 1 - 10 µg/mL | [7] |

Experimental Protocols

The following are summaries of established experimental protocols used to study the effects of anthelmintics like praziquantel on cestode neuromuscular function. It is anticipated that similar methodologies would be employed for the detailed investigation of this compound.

In Vitro Cestode Motility Assay

This protocol is designed to observe and quantify the effects of a compound on the motor activity of adult cestodes.

Objective: To assess the paralytic effect of a test compound on adult Hymenolepis diminuta.

Materials:

-

Adult Hymenolepis diminuta worms

-

Phosphate-buffered saline (PBS) at 37°C

-

Petri dishes

-

Incubator at 37°C

-

Test compound (e.g., this compound) dissolved in a suitable solvent

-

Control (solvent alone)

-

Reference drug (e.g., praziquantel)

Procedure:

-

Adult H. diminuta are collected from the intestines of experimentally infected rats.

-

The worms are thoroughly washed with pre-warmed PBS (37°C) to remove any host intestinal debris.

-

Individual or small groups of worms are placed in petri dishes containing PBS.

-

The test compound is added to the petri dishes at various concentrations. A control group with only the solvent and a positive control group with a known anthelmintic like praziquantel are also prepared.

-

The petri dishes are placed in an incubator at 37°C.

-

The motility of the worms is observed at regular time intervals and compared to the control groups. The time to paralysis and/or death is recorded.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. zoetisus.com [zoetisus.com]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. parasitipedia.net [parasitipedia.net]

- 5. The Anthelmintic Activity of Praziquantel Analogs Correlates with Structure–Activity Relationships at TRPMPZQ Orthologs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-Based Design of Praziquantel Analogs at Cestode TRPMPZQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of praziquantel on Hymenolepis diminuta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Epsiprantel Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and mechanistic understanding of Epsiprantel and its derivatives. This compound, a pyrazino[2,1-a][1]benzazepine derivative, is a potent anthelmintic agent primarily used in veterinary medicine to treat cestode (tapeworm) infections in canines and felines.[2] Its mechanism of action is believed to be similar to that of Praziquantel, involving the disruption of calcium ion homeostasis in the parasite.[1][3] This guide details the synthetic protocols, purification methods, and available quantitative data for this compound and its analogs, alongside a visualization of its proposed signaling pathway.

Chemical Synthesis of this compound and Derivatives

The core structure of this compound is the 1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine ring system. The synthesis of this compound and its derivatives generally involves the acylation of the secondary amine in the pyrazino moiety of this heterocyclic scaffold.

General Synthetic Workflow

The synthesis of this compound derivatives commences with the formation of the tricyclic pyrazino[2,1-a][1]benzazepine core, followed by the introduction of various acyl groups at the 2-position. This workflow allows for the generation of a library of derivatives with diverse functionalities, enabling the exploration of structure-activity relationships.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound

A precise and reproducible method for the synthesis of this compound (2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine) has been reported. This protocol serves as a foundational method for the synthesis of its derivatives.

Materials:

-

4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine

-

Cyclohexanoyl chloride

-

Triethylamine

-

Chloroform (ethanol-free)

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Magnesium sulfate (MgSO4)

-

40°-60° C. petroleum ether

Procedure:

-

A solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g) in ethanol-free chloroform (20 ml) is prepared and cooled to 0° C.

-

Cyclohexanoyl chloride (0.34 g) is added to the solution, followed by the addition of triethylamine (0.26 g).

-

The reaction mixture is maintained at 0° C for 30 minutes and then stirred at room temperature for 5 hours.

-

The solution is washed sequentially with dilute hydrochloric acid and sodium bicarbonate solution.

-

The organic layer is dried over magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting residue is recrystallized from a mixture of chloroform and 40°-60° C. petroleum ether to yield this compound as white crystals.

| Reactant | Amount | Molar Equivalent |

| 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine | 0.5 g | 1.0 |

| Cyclohexanoyl chloride | 0.34 g | ~1.1 |

| Triethylamine | 0.26 g | ~1.2 |

| Product | Yield | Melting Point |

| This compound | 64% | 187°-190° C |

Synthesis of Derivatives

A series of 1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine derivatives have been synthesized to investigate their structure-activity relationships as cestocidal agents.[4] The synthesis of these derivatives follows a similar acylation protocol as described for this compound, substituting cyclohexanoyl chloride with other acyl chlorides or anhydrides. Many of these derivatives have demonstrated high activity in in-vitro screens against Taenia crassiceps.[4]

Purification and Characterization

The purification of this compound and its derivatives is crucial to remove unreacted starting materials, reagents, and byproducts. The primary methods employed are recrystallization and column chromatography.

Purification Protocol: Recrystallization

As detailed in the synthesis protocol, recrystallization from a chloroform and petroleum ether solvent system is an effective method for obtaining high-purity this compound. The choice of solvents for recrystallization of derivatives will depend on their specific polarity and solubility characteristics.

Analytical Characterization

The identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of the chemical scaffold. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Mechanism of Action: Disruption of Calcium Homeostasis

The anthelmintic effect of this compound is attributed to its ability to disrupt calcium homeostasis in the parasite, leading to rapid muscle contraction, paralysis, and vacuolization of the tegument (the parasite's outer surface).[3] This mechanism is believed to be analogous to that of Praziquantel, which has been more extensively studied.

Recent studies on Praziquantel suggest that it targets a specific Transient Receptor Potential (TRP) ion channel, a TRP Melastatin (TRPM) subfamily member, present in the parasite. The binding of the drug to this channel leads to its opening and a subsequent influx of calcium ions into the parasite's cells.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action, based on the current understanding of Praziquantel's effects on parasitic TRP channels.

Caption: Proposed mechanism of action for this compound.

This guide provides a foundational understanding for researchers and professionals working on the development of new anthelmintic agents based on the this compound scaffold. Further research to fully elucidate the structure-activity relationships and to obtain a high-resolution structure of the drug-target complex will be invaluable for the rational design of next-generation therapies.

References

Pharmacokinetics and Bioavailability of Epsiprantel in Canine Models: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

Introduction: Epsiprantel is a potent anthelmintic agent highly effective against common cestodes (tapeworms) in dogs, including Dipylidium caninum and Taenia pisiformis.[1][2][3] Its efficacy is intrinsically linked to its unique pharmacokinetic profile, which is characterized by minimal systemic absorption and prolonged residence time within the gastrointestinal tract, the primary site of tapeworm infection.[1][4] This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in canine models, intended to inform further research and drug development in this area.

I. Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound in dogs is defined by its limited absorption following oral administration. This characteristic is advantageous for its intended use, as it concentrates the drug at the site of action within the gastrointestinal tract.[1][2]

Data Presentation: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Dosage | Reference |

| Peak Plasma Concentration (Cmax) | 0.13 µg/mL (range: <0.5–0.36 µg/mL) | 5.5 mg/kg, oral | [5] |

| Time to Peak Plasma Concentration (Tmax) | 1 hour | 5.5 mg/kg, oral | [5] |

| Area Under the Curve (AUC) | Data not available | - | |

| Half-life (t½) | Data not available | - | |

| Oral Bioavailability | Minimal | - | [3] |

Note: The limited systemic absorption of this compound has resulted in a scarcity of comprehensive pharmacokinetic data in publicly available literature. The provided Cmax and Tmax values are based on a single study. Further research is warranted to fully characterize the pharmacokinetic profile of this compound in canine models.

II. Metabolism and Elimination

Current evidence suggests that this compound undergoes minimal metabolism in dogs. Studies have not detected any metabolites in the urine of treated dogs.[4] Consistent with its poor absorption, less than 0.1% of the administered oral dose is excreted in the urine. The primary route of elimination for this compound is through the feces, where the unabsorbed drug is excreted.[5]

III. Experimental Protocols

A. In Vivo Study Design for Pharmacokinetic Assessment

-

Animal Model: Healthy adult beagle dogs are a commonly used model for pharmacokinetic studies. A crossover study design can be employed where each dog receives both an oral and an intravenous (IV) administration of this compound, with a washout period between treatments to determine absolute bioavailability.

-

Dosing:

-

Oral Administration: this compound tablets are administered at a clinically relevant dose (e.g., 5.5 mg/kg).[5] The dogs are typically fasted overnight prior to dosing.

-

Intravenous Administration: A sterile, injectable formulation of this compound would be required for IV administration to determine the drug's disposition independent of absorption.

-

-

Sample Collection: Blood samples are collected from a suitable vein (e.g., cephalic or jugular) into tubes containing an anticoagulant (e.g., EDTA or heparin) at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then harvested and stored frozen (e.g., at -80°C) until analysis.

B. Analytical Methodology for Quantification of this compound in Plasma

The quantification of this compound in canine plasma requires a sensitive and specific analytical method. While a specific validated method for this compound is not detailed in the search results, methods for other anthelmintics, such as praziquantel, can be adapted. A high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method would be the gold standard.

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction method would be employed to isolate this compound from the plasma matrix and remove interfering substances.

-

Chromatographic Separation: A reverse-phase C18 column would likely be used to separate this compound from other components in the extracted sample. The mobile phase would be a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, run in either an isocratic or gradient mode.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for the detection and quantification of this compound. Specific precursor-to-product ion transitions for this compound would need to be identified and optimized.

-

Method Validation: The analytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

IV. Visualizations

A. Proposed Mechanism of Action of this compound

The precise molecular mechanism of action for this compound is not fully elucidated, but it is believed to be similar to that of praziquantel.[4] This involves the disruption of calcium ion homeostasis in the parasite, leading to muscular paralysis and tegumental damage.

Caption: Proposed mechanism of action of this compound on cestodes.

B. Experimental Workflow for a Canine Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in a canine model.

References

In Vitro Scolecidal Activity of Epsiprantel Against Echinococcus granulosus Protoscolices: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Epsiprantel against the protoscolices of Echinococcus granulosus, the causative agent of cystic echinococcosis. This document synthesizes available data on the drug's efficacy, outlines relevant experimental protocols, and explores its putative mechanism of action.

Executive Summary

This compound, a pyrazinoisoquinoline derivative, has demonstrated significant in vitro activity against Echinococcus granulosus protoscolices. At a concentration of 10 µg/ml, this compound induces tegumental damage and leads to the death of the protoscoleces.[1] The mechanism of action is believed to be analogous to that of its parent compound, praziquantel, involving the disruption of calcium ion homeostasis, which results in spastic paralysis and damage to the parasite's outer layer (tegument). This guide will delve into the available quantitative data, experimental methodologies for assessing protoscolex viability, and the proposed signaling pathways involved in this compound's scolicidal effects.

Quantitative Data on In Vitro Efficacy

The available literature provides specific data points on the efficacy of this compound against E. granulosus protoscoleces. While a full dose-response curve or an IC50 value is not extensively documented in the reviewed studies, the following key findings have been reported.

Table 1: In Vitro Efficacy of this compound against Echinococcus granulosus Protoscolices

| Concentration | Exposure Duration | Observed Effect | Source |

| 10 µg/ml | Not specified | Tegumental damage and death of protoscoleces. | [1] |

It is important to note that degenerative changes and death were observed to occur more rapidly in more developed stages of the parasite (juveniles and adults) compared to protoscoleces.[1]

Experimental Protocols

The following sections detail the methodologies required to replicate and expand upon the reported in vitro studies of this compound's activity against E. granulosus protoscoleces.

Collection and Preparation of Protoscolices

-

Aseptic Collection: Protoscolices are aseptically aspirated from hydatid cysts obtained from the livers of naturally infected sheep.[2]

-

Washing: The collected protoscoleces are washed multiple times with a sterile phosphate-buffered saline (PBS) solution to remove hydatid fluid and debris.

-

Viability Assessment: Initial viability of the protoscoleces is determined using a 0.1% eosin staining method.[2][3] Viable protoscoleces will remain unstained, while non-viable ones will take up the dye and appear red. Only batches with high initial viability (typically >95%) should be used for experimentation.

In Vitro Culture of Protoscolices

-

Culture Media: Protoscoleces can be cultured in various media, including RPMI-1640 supplemented with fetal calf serum.

-

Culture Conditions: Cultures are typically maintained at 37°C.

-

Drug Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), before being added to the culture medium at the desired final concentrations. A control group containing only the solvent should be included to account for any potential effects of the solvent on protoscolex viability.

Assessment of Scolicidal Activity

-

Exposure: Protoscoleces are incubated with different concentrations of this compound for various durations.

-

Viability Staining: At predetermined time points, an aliquot of protoscoleces is removed from each treatment group, and viability is assessed using 0.1% eosin staining.[2][3]

-

Microscopic Examination: The number of viable and non-viable protoscoleces is counted under a light microscope to determine the percentage of mortality.

-

Morphological Changes: In addition to viability, morphological changes to the protoscoleces, such as tegumental damage, contraction, and loss of motility, should be observed and documented.[1][3][4]

Below is a graphical representation of a typical experimental workflow for assessing the in vitro activity of this compound.

Experimental workflow for in vitro testing of this compound.

Mechanism of Action

The precise molecular mechanism of this compound in Echinococcus granulosus has not been fully elucidated. However, it is widely accepted to be similar to that of praziquantel, which acts on parasitic flatworms.[5] The primary proposed mechanisms are:

-

Disruption of Calcium Homeostasis: this compound is thought to interfere with voltage-gated calcium channels in the parasite's cell membranes.[5][6][7] This leads to a rapid and sustained influx of calcium ions, causing spastic muscle paralysis.

-

Tegumental Damage: The increased intracellular calcium concentration and other downstream effects lead to the vacuolization and disruption of the parasite's tegument.[4] This exposes the parasite to the host's immune system and further compromises its viability.

The proposed signaling pathway leading to the scolicidal effects of this compound is illustrated in the following diagram.

Proposed mechanism of action of this compound.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is an effective scolicidal agent against Echinococcus granulosus protoscoleces in vitro. Its mechanism of action, likely through the disruption of calcium homeostasis and subsequent tegumental damage, makes it a potent drug against this parasite.

However, further research is warranted to fully characterize its in vitro activity. Future studies should focus on:

-

Establishing a comprehensive dose-response profile to determine the IC50 of this compound against E. granulosus protoscoleces.

-

Conducting detailed time-course studies to better understand the kinetics of its scolicidal effects.

-

Utilizing electron microscopy to visualize the ultrastructural changes induced by this compound in the protoscolex tegument.

-

Further elucidating the specific molecular interactions between this compound and the voltage-gated calcium channels in E. granulosus.

A more in-depth understanding of these aspects will be crucial for optimizing the use of this compound in the treatment of cystic echinococcosis and for the development of novel anthelmintic drugs.

References

- 1. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of the susceptibility of Echinococcus granulosus hydatid cysts to lavender and green tea extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of structural changes of Echinococcus granulosus protoscoleces following exposure to different protoscolicidal solutions evaluated by differential interference contrast microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osmoregulatory and tegumental ultrastructural damages to protoscoleces of hydatid cysts Echinococcus granulosus induced by fungal endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-gated calcium channel subunits from platyhelminths: Potential role in praziquantel action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Biological Activity of Praziquantel Requiring Voltage-Operated Ca2+ Channel β Subunits: Subversion of Flatworm Regenerative Polarity | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Elucidation and Spectroscopic Analysis of Epsiprantel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsiprantel, a synthetic anthelmintic agent, is highly effective against cestode infections in veterinary medicine. Its chemical structure, (±)-2-(Cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, has been elucidated through a combination of synthetic chemistry and spectroscopic analysis. This technical guide provides a comprehensive overview of the structural characterization of this compound, detailing the experimental protocols for its synthesis and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. Additionally, logical workflows and the proposed mechanism of action are visualized using Graphviz diagrams.

Introduction

This compound is a pyrazino-benzazepine derivative with a molecular formula of C₂₀H₂₆N₂O₂ and a molecular weight of 326.43 g/mol .[2] It is a stable, white solid that is sparingly soluble in water.[2] The structural elucidation of this complex molecule is paramount for understanding its chemical properties, mechanism of action, and for the development of analytical methods for quality control and pharmacokinetic studies. This guide will delve into the key analytical techniques employed in the structural confirmation of this compound.

Synthesis and Structural Elucidation Workflow

The synthesis of this compound involves a multi-step process culminating in the acylation of the pyrazino[2,1-a][1]benzazepine core. The structural integrity of the final compound is then rigorously verified using a suite of spectroscopic methods.

Synthesis and Structural Elucidation Workflow for this compound.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 7.30 | m | 4H | Aromatic protons |

| 4.80 | m | 1H | CH-N (chiral center) |

| 4.50 | m | 1H | N-CH₂ |

| 3.80 | m | 1H | N-CH₂ |

| 2.50 - 3.20 | m | 6H | Aliphatic CH₂ groups |

| 1.10 - 2.00 | m | 11H | Cyclohexyl protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 175.0 | C=O (Amide) |

| 170.0 | C=O (Ketone) |

| 135.0 - 140.0 | Aromatic C (quaternary) |

| 125.0 - 130.0 | Aromatic CH |

| 55.0 - 60.0 | CH-N (chiral center) |

| 40.0 - 50.0 | N-CH₂ |

| 25.0 - 40.0 | Aliphatic CH₂ and CH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~1705 | Strong | C=O stretch (ketone) |

| ~1640 | Strong | C=O stretch (amide) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 326 | 100 | [M]⁺ (Molecular Ion) |

| 215 | High | [M - C₇H₁₁O]⁺ |

| 111 | High | [C₇H₁₁O]⁺ |

| 83 | Medium | [C₆H₁₁]⁺ |

Experimental Protocols

Synthesis of this compound

A detailed synthesis of this compound has been reported by Brewer et al. (1989). A general procedure involves the acylation of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine.

-

Materials: 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, cyclohexanecarbonyl chloride, triethylamine, and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the pyrazinobenzazepine derivative in the solvent and cool the mixture in an ice bath.

-

Add triethylamine as a base.

-

Slowly add a solution of cyclohexanecarbonyl chloride in the solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with dilute acid and then with a basic solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain pure this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Proposed Mechanism of Action

The precise molecular mechanism of action of this compound is not fully elucidated, but it is believed to be similar to that of praziquantel. It is thought to disrupt calcium ion homeostasis in the parasite, leading to rapid muscle contraction and paralysis. This is followed by tegumental damage, making the parasite susceptible to the host's immune response.

Proposed Mechanism of Action of this compound.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern synthetic and spectroscopic techniques in drug development. The combined data from NMR, IR, and Mass Spectrometry provide unambiguous confirmation of its complex heterocyclic structure. This detailed understanding of its chemical properties is fundamental for its continued use as an effective anthelmintic agent and for the development of future analogs.

Disclaimer: The spectroscopic data presented in the tables are predicted values based on the known structure of this compound and general principles of spectroscopy. Actual experimental values may vary slightly. For definitive analysis, comparison with a certified reference standard is recommended.

References

Epsiprantel's Disruption of Tegumental Integrity in Dipylidium caninum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the effects of the anthelmintic drug epsiprantel on the tegumental integrity of the common tapeworm, Dipylidium caninum. While research specifically quantifying the morphological and cellular damage to D. caninum's tegument by this compound is limited, this document synthesizes the available data, draws parallels from the closely related compound praziquantel, and provides a framework for future research by outlining relevant experimental protocols.

Core Mechanism of Action: A Cascade of Tegumental Disruption

This compound, a pyrazino-isoquinoline derivative, exerts its anthelmintic effect through direct action on the tapeworm's tegument, a vital syncytial outer layer responsible for nutrient absorption, digestion, and protection. The mechanism is widely understood to be analogous to that of praziquantel, initiating a rapid and irreversible cascade of physiological and morphological damage.[1]

The primary molecular target is believed to be the voltage-gated calcium channels of the parasite.[2][3] this compound's interaction with these channels leads to a massive influx of Ca2+ ions into the cestode's cells.[2][4] This sudden disruption of calcium homeostasis triggers two critical events:

-

Spastic Paralysis: The influx of calcium induces immediate and sustained muscle contraction, leading to paralysis of the worm. This prevents the tapeworm from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.

-

Tegumental Vacuolization: Concurrently, the tegument undergoes rapid and extensive damage, characterized by the formation of vacuoles and blebs.[1][5] This disruption compromises the structural and functional integrity of the tegument, rendering the parasite susceptible to the host's digestive enzymes.

Proposed Signaling Pathway

While the precise signaling cascade for this compound in D. caninum has not been fully elucidated, a proposed pathway, based on praziquantel research, is illustrated below. The binding of this compound to voltage-gated calcium channel subunits is a key initiating event.

Quantitative Data on this compound Efficacy

| Species | Drug | Dosage | Efficacy against D. caninum | Reference |

| Canine | This compound | 2.75 mg/kg | 44.8% | [6] |

| Canine | This compound | 5.5 mg/kg | 99.8% - 100% | [6] |

| Canine | This compound | 8.25 mg/kg | 100% | [6] |

| Feline | This compound | 2.75 mg/kg | Approved Dosage | [7] |

Experimental Protocols for Assessing Tegumental Integrity

To facilitate further research into the precise effects of this compound on D. caninum tegument, the following experimental protocols are proposed, adapted from methodologies used for other cestodes and anthelmintics.

In Vitro Culture and Drug Exposure

This protocol outlines the steps for exposing adult D. caninum to this compound under laboratory conditions to observe effects on motility and morphology.

Methodology:

-

Parasite Collection: Adult Dipylidium caninum are collected from the small intestines of naturally infected and euthanized canine hosts.

-

Washing: The worms are thoroughly washed in a sterile saline solution to remove host intestinal debris.

-

In Vitro Culture: Individual parasites are placed in Petri dishes containing a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics and fetal calf serum. The dishes are incubated at 37°C.

-

Drug Exposure: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium of the treatment group to achieve the desired concentration (a starting point could be 10 µg/mL, as used in studies on Echinococcus granulosus).[8] A control group containing only the solvent is also maintained.

-

Motility Assay: The motility of the worms is observed and scored at regular intervals (e.g., hourly) to assess the paralytic effect of the drug.

-

Sample Preparation for Microscopy: At various time points post-exposure, worms from both the treatment and control groups are fixed for scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe tegumental and sub-tegumental changes.

Scanning Electron Microscopy (SEM) Protocol for Tegumental Surface Analysis

Objective: To visualize the surface topography of the tegument and identify changes such as blebbing, loss of microtriches, and general disruption.

-

Fixation: Worms are fixed in a 2.5% glutaraldehyde solution in a cacodylate buffer for several hours at 4°C.

-

Washing: Samples are washed multiple times in the buffer solution.

-

Post-fixation: The worms are post-fixed in 1% osmium tetroxide for 1-2 hours.

-

Dehydration: Samples are dehydrated through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Critical Point Drying: The dehydrated samples are subjected to critical point drying to prevent distortion.

-

Sputter Coating: The dried worms are mounted on stubs and sputter-coated with a thin layer of gold or palladium.

-

Imaging: The samples are then viewed under a scanning electron microscope.

Gaps in Current Knowledge and Future Directions

The existing body of research provides a solid foundation for understanding the general mechanism of this compound's action. However, there is a clear need for more specific and quantitative studies on its effect on Dipylidium caninum. Future research should focus on:

-

Quantitative Morphological Analysis: Utilizing techniques like SEM and TEM to quantify the extent of tegumental damage (e.g., number and size of vacuoles, percentage of surface area affected) at different concentrations and exposure times of this compound. A study on the effects of Pyrantel-Oxantel on D. caninum which measured a 42.5% reduction in tegument thickness, serves as a valuable model for such quantitative analysis.[7][9]

-

Elucidation of the Signaling Pathway: Employing molecular techniques to identify the specific subunits of the voltage-gated calcium channels that interact with this compound in D. caninum.

-

Investigation of Resistance Mechanisms: With reports of emerging resistance to this compound, research is needed to understand the molecular basis of this resistance, which may involve alterations in the drug's target site.[3][10]

By addressing these research gaps, a more complete picture of this compound's interaction with Dipylidium caninum can be formed, potentially leading to the development of more effective anthelmintic strategies.

References

- 1. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Praziquantel Resistance in the Zoonotic Cestode Dipylidium caninum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Praziquantel? [synapse.patsnap.com]

- 5. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. capcvet.org [capcvet.org]

- 8. cdn.ymaws.com [cdn.ymaws.com]

- 9. The effects of Pyrantel-Oxantel on the Dipylidium caninum tapeworm: An in vitro study [scielo.org.mx]

- 10. Emerging Dipylidium caninum resistance to Praziquantel/Epsiprantel | Cornell University College of Veterinary Medicine [vet.cornell.edu]

Discovery and development history of Epsiprantel as an anthelmintic

Abstract

Epsiprantel, a pyrazinoisoquinoline derivative, is a potent and widely used anthelmintic for the treatment of cestode infections in veterinary medicine. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the key experimental findings, presents quantitative data in a structured format, and outlines the methodologies of pivotal studies. Furthermore, this document includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important antiparasitic agent.

Introduction

Cestode infections, commonly known as tapeworm infections, are a significant concern in companion animals, impacting their health and well-being. The development of effective and safe cestocidal agents has been a crucial endeavor in veterinary pharmaceutical research. This compound emerged as a significant advancement in this field, offering high efficacy against common tapeworms in dogs and cats. Chemically, this compound is 2-(cyclohexyl-carbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine[2][3][4]. This document traces the journey of this compound from its discovery to its established use as a key anthelmintic.

Discovery and Synthesis

The anthelmintic potential of this compound was first identified through screening programs aimed at discovering new treatments for tapeworm infections in cats and dogs[5]. While specific details of the initial lead discovery and optimization process are not extensively published, the development of this compound likely followed a rational drug design approach, building upon the understanding of the pharmacophore of existing anthelmintics like praziquantel.

The synthesis of this compound involves a multi-step chemical process, culminating in the formation of the pyrazino-benzazepine core structure, followed by acylation with a cyclohexylcarbonyl group.

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated, but it is widely believed to be similar to that of praziquantel[6]. The proposed mechanism involves the disruption of calcium ion homeostasis within the parasite, leading to rapid and sustained muscle contraction and paralysis[6]. This spastic paralysis results in the dislodgement of the tapeworm from the host's intestinal wall.

Furthermore, this compound is thought to cause vacuolization and damage to the tegument, the protective outer layer of the tapeworm[6]. This damage exposes the parasite to the host's digestive enzymes, leading to its degradation and elimination[6].

Caption: Proposed mechanism of action of this compound on cestodes.

Pharmacokinetics and Metabolism

A key characteristic of this compound is its minimal absorption from the gastrointestinal tract following oral administration[3][6]. This property is advantageous as it ensures that high concentrations of the drug remain at the site of infection—the gut—where the adult tapeworms reside[3].

Studies in dogs have shown that less than 0.1% of the administered dose is eliminated in the urine, indicating very low systemic absorption[6]. Peak plasma concentrations, when detectable, are low. In cats receiving a 5.5 mg/kg oral dose, plasma concentrations were below the level of detection in the majority of animals[6]. In dogs receiving the same dose, the peak plasma concentration was approximately 0.13 mcg/mL[6]. There is no evidence to suggest that this compound is metabolized in the host[6]. The majority of the drug is eliminated unchanged in the feces[6].

Preclinical and Clinical Efficacy

This compound has demonstrated high efficacy against a range of common tapeworms in both dogs and cats.

Efficacy in Dogs

Clinical trials have established the effectiveness of this compound against Dipylidium caninum and Taenia pisiformis in dogs.

| Target Parasite | Dose (mg/kg) | Efficacy (%) | Reference |

| Taenia sp. | 2.75 | 92.9 | [7] |

| Dipylidium caninum | 2.75 | 44.8 | [7] |

| Taenia sp. | 5.5 | 100 | [7] |

| Dipylidium caninum | 5.5 | 99.8 | [7] |

| Taenia sp. | 8.25 | 94.6 | [7] |

| Dipylidium caninum | 8.25 | 100 | [7] |

| Taenia pisiformis | 1.0 | 100 | [5] |

| Echinococcus granulosus (28-day-old) | 2.5 | >96 | [8] |

| Echinococcus granulosus (28-day-old) | 5.0 | 99.9 | [8] |

| Echinococcus granulosus (28-day-old) | 7.5 | 99.99 | [8] |

| Echinococcus granulosus (7-day-old) | 5.0 | >94 | [8] |

| Echinococcus granulosus (7-day-old) | 10.0 | 99.8 | [8] |

Efficacy in Cats

In cats, this compound is effective against Dipylidium caninum and Taenia taeniaeformis.

| Target Parasite | Dose (mg/kg) | Efficacy (%) | Reference |

| Dipylidium caninum | 2.5 | 100 | [5] |

| Taenia taeniaeformis | 5.0 | 100 | [5] |

| Taenia taeniaeformis | 7.5 | One worm found in one cat | [5] |

Experimental Protocols

In Vivo Efficacy Study Protocol (General)

A generalized protocol for determining the cesticidal efficacy of this compound in dogs, based on published studies[7], is as follows:

-

Animal Selection: Purpose-bred dogs with naturally or experimentally induced cestode infections are used. A pre-treatment fecal examination confirms the presence of tapeworm eggs or proglottids.

-

Acclimation: Animals are acclimated to the housing and dietary conditions for a specified period before the study commences.

-

Randomization: Dogs are randomly assigned to treatment groups, including a non-medicated control group and groups receiving different dosages of this compound.

-

Treatment Administration: this compound is administered orally, typically in a tablet formulation. The dose is calculated based on the individual body weight of each animal.

-

Fecal Examination: Post-treatment, feces are collected daily and examined for the presence of expelled tapeworms (scolices and strobilae).

-

Necropsy: At a predetermined time point post-treatment (e.g., 3-7 days), animals are humanely euthanized. The entire gastrointestinal tract is removed and opened.

-

Worm Recovery: The intestinal contents are carefully washed and sieved to recover any remaining tapeworms. The number of scolices is counted to determine the residual worm burden.

-

Efficacy Calculation: Efficacy is calculated using the following formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

In Vitro Cestocidal Activity Assay

An in vitro protocol to assess the direct effect of this compound on tapeworms can be described as follows, based on similar anthelmintic studies[8]:

-

Parasite Collection: Adult tapeworms are collected from the small intestines of freshly euthanized, infected host animals.

-

Washing and Preparation: The worms are thoroughly washed in a suitable physiological saline solution (e.g., Hank's Balanced Salt Solution) to remove host intestinal contents.

-

Incubation: Individual or small groups of worms are placed in petri dishes or multi-well plates containing a culture medium (e.g., RPMI-1640) supplemented with antibiotics to prevent bacterial growth.

-

Drug Exposure: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations. A control group with the solvent alone is also included.

-

Observation: The motility and viability of the worms are observed at regular intervals under a microscope. The time to paralysis (cessation of movement) and death (lack of response to physical stimuli) is recorded.

-

Tegumental Analysis (Optional): Following exposure, worms can be fixed and processed for scanning electron microscopy (SEM) to observe any ultrastructural changes to the tegument.

Caption: A typical workflow for an in vivo efficacy study of this compound.

Safety and Toxicology

This compound has a wide margin of safety in both dogs and cats. Safety studies have shown that even at doses many times the recommended therapeutic dose, adverse effects are minimal.

In dogs, no significant adverse results were observed in 14-day repeat-dose studies at 500 mg/kg (90 times the recommended dosage)[3]. In cats, this compound administered at 5 times the recommended dose once daily for 3 days produced no adverse effects[4]. Minimal clinical signs were noted in cats given 40 times the recommended dose once daily for 4 days[3][4]. The drug is not a cholinesterase inhibitor and has been shown to be compatible with other commonly used veterinary products, such as anti-inflammatory agents, insecticides, and nematocides[3].

Conclusion

This compound represents a significant contribution to veterinary medicine for the control of cestode infections. Its development was guided by the need for a safe and effective oral anthelmintic with a targeted mode of action. The key features of this compound—its high efficacy against common tapeworms, minimal systemic absorption, and excellent safety profile—have established it as a valuable tool for veterinarians in maintaining the health of companion animals. Further research into its precise molecular targets could provide insights for the development of future anthelmintics.

Caption: Logical workflow of anthelmintic drug discovery and development.

References

- 1. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. zoetisus.com [zoetisus.com]

- 5. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.ymaws.com [cdn.ymaws.com]

- 7. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Epsiprantel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of Epsiprantel, a broad-spectrum anthelmintic agent. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the molecule's behavior in various solvent systems. Due to a lack of extensive publicly available experimental data, this guide combines established experimental values with computationally predicted properties to offer a thorough profile of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is crucial for all stages of drug development, from formulation to preclinical and clinical evaluation. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 326.43 g/mol | Experimental[1] |

| Appearance | White solid | Experimental[1] |

| Water Solubility | Sparingly soluble | Experimental[1][2] |

| Melting Point | 165.4 °C | Predicted |

| pKa (most basic) | 0.85 | Predicted |

| logP | 3.14 | Predicted |

Table 1: Physicochemical Properties of this compound

Solubility of this compound in Organic Solvents

The solubility of this compound in various organic solvents is a critical parameter for developing appropriate formulations and for designing purification and crystallization processes. The following table presents the predicted solubility of this compound in a selection of common organic solvents at 25°C.

| Solvent | Predicted Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 158.49 |

| Acetone | 79.43 |

| Ethanol | 31.62 |

| Methanol | 25.12 |

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Methodologies

This section details the methodologies for both the computational prediction and experimental determination of the key physicochemical properties and solubility of this compound.

Computational Prediction Methodologies

The predicted values presented in this guide were generated using established computational models widely employed in the pharmaceutical sciences.

-

Melting Point: The melting point was predicted using a quantitative structure-property relationship (QSPR) model. These models utilize a molecule's structural features to estimate its melting point by comparing it to a large database of compounds with experimentally determined melting points.

-

pKa: The ionization constant (pKa) was predicted using a computational method that analyzes the molecule's structure to identify ionizable groups and estimates their pKa based on the local chemical environment. The provided value represents the most basic pKa.

-

logP: The octanol-water partition coefficient (logP), a measure of lipophilicity, was calculated using a consensus model that averages the predictions from multiple well-established algorithms. This approach helps to improve the accuracy and reliability of the predicted value.

-

Solubility in Organic Solvents: The solubility in various organic solvents was predicted using a QSPR model specifically trained for organic solvent solubility. The model takes into account both the solute (this compound) and solvent properties to estimate the solubility.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the physicochemical properties and solubility of this compound.

The melting point of a solid crystalline substance is the temperature at which it transitions from the solid to the liquid phase.

Apparatus:

-

Melting point apparatus (e.g., capillary melting point apparatus)

-

Capillary tubes

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

The pKa is a measure of the strength of an acid or base. Potentiometric titration is a common method for its determination.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Beaker

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

Co-solvent (e.g., methanol-water mixture, due to this compound's low water solubility)

Procedure:

-

A known amount of this compound is dissolved in a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnels

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

Procedure:

-

A known concentration of this compound is dissolved in either water/buffer or n-octanol.

-

Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the this compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase.

Apparatus:

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

An excess amount of solid this compound is added to a vial containing a known volume of the organic solvent.

-

The vials are sealed and placed in a temperature-controlled shaker and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the samples are centrifuged or filtered to remove the undissolved solid.

-

An aliquot of the supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of this compound in the diluted sample is quantified using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

The solubility is calculated and expressed in units such as mg/mL or mol/L.

Visualizations

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of this compound in an organic solvent.

Caption: Thermodynamic Solubility Determination Workflow.

References

Epsiprantel: A Promising Scaffold for Novel Antiparasitic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epsiprantel, a synthetic isoquinoline derivative, is a commercially successful veterinary anthelmintic highly effective against common cestode (tapeworm) infections in cats and dogs.[1][2][3][4] Its mechanism of action, presumed to be similar to that of praziquantel, involves the disruption of calcium ion homeostasis in the parasite, leading to muscular paralysis and tegumental damage.[5] With a well-established safety and efficacy profile, this compound presents a compelling starting point or "lead compound" for the development of novel antiparasitic drugs. This technical guide provides a comprehensive overview of this compound, including its known efficacy, presumed mechanism of action, and detailed experimental protocols for its evaluation. Furthermore, this document explores the potential of this compound as a scaffold for the synthesis of new chemical entities with broader antiparasitic activity.

Introduction

The relentless evolution of drug resistance in parasitic organisms necessitates a continuous search for new and effective therapeutic agents.[6] this compound, marketed under the trade name Cestex®, is a praziquantel analog used for the treatment of tapeworms such as Dipylidium caninum, Taenia pisiformis in dogs, and Taenia taeniaeformis in cats.[1][3][7] It is administered orally and has minimal absorption from the gastrointestinal tract, which contributes to its high safety margin.[1][2] The structural and functional similarities between this compound and praziquantel, a cornerstone of human and veterinary anti-cestode therapy, suggest that the this compound scaffold holds significant potential for the development of new drugs with improved properties or a wider spectrum of activity.

Mechanism of Action

The precise molecular target of this compound has not been definitively elucidated. However, it is widely believed to share a mechanism of action with praziquantel.[5] The current understanding is that these compounds disrupt calcium ion (Ca²⁺) homeostasis in the parasite. This is thought to occur through interaction with voltage-gated calcium channels in the parasite's cell membranes, leading to a rapid and sustained influx of Ca²⁺.[8] This influx results in spastic paralysis of the parasite's musculature and damage to its tegument (outer covering), rendering it susceptible to host digestive enzymes.[5]

Recent research on praziquantel has identified a specific transient receptor potential (TRP) ion channel, TRPMPZQ, as a key molecular target in schistosomes. It is plausible that this compound exerts its anthelmintic effect through a similar interaction with a homologous channel in cestodes.

Signaling Pathway Diagram

Caption: Presumed mechanism of action of this compound in cestodes.

Data Presentation: Efficacy of this compound

Table 1: In Vitro Efficacy of this compound against Echinococcus granulosus

| Parasite Stage | This compound Concentration (µg/mL) | Observation | Reference |

| Protoscoleces | 10 | 70% killed by day 15 (single dose) | [5][9] |

| Protoscoleces | 10 | 95% killed by day 15 (repeated doses) | [9] |

| Juvenile Worms | 10 | All dead by day 15 | [5][9] |

| Adult Worms | 10 | All dead by day 15 (responded more quickly than immature stages) | [5][9] |

Table 2: In Vivo Efficacy of this compound in Dogs

| Parasite | Age of Infection | Dose (mg/kg) | Efficacy (%) | Reference |

| Echinococcus granulosus | 28 days | 2.5 | >96 | [5] |

| Echinococcus granulosus | 28 days | 5.0 | 99.9 | [5] |

| Echinococcus granulosus | 28 days | 7.5 | 99.99 | [5] |

| Echinococcus granulosus | 7 days | 5.0 | >94 | [5] |

| Echinococcus granulosus | 7 days | 7.5 | >90 | [5] |

| Echinococcus granulosus | 7 days | 10.0 | 99.8 | [5] |

| Taenia sp. | Natural Infection | 2.75 | 92.9 | [10] |

| Dipylidium caninum | Natural Infection | 2.75 | 44.8 | [10] |

| Taenia sp. | Natural Infection | 5.5 | 100 | [10] |

| Dipylidium caninum | Natural Infection | 5.5 | 99.8 | [10] |

| Taenia sp. | Natural Infection | 8.25 | 94.6 | [10] |

| Dipylidium caninum | Natural Infection | 8.25 | 100 | [10] |

Table 3: In Vivo Efficacy of this compound in Cats

| Parasite | Dose (mg/kg) | Efficacy (%) | Reference |

| Dipylidium caninum | 2.5 | 100 | [7] |

| Taenia taeniaeformis | 5.0 | 100 (in most cases) | [7] |

| Echinococcus multilocularis | 2.75 | 100 | [11] |

| Echinococcus multilocularis | 5.5 | 100 | [11] |

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of this compound and its potential analogs, based on methodologies described in the literature.

In Vitro Efficacy Assessment

This protocol is adapted from studies on the in vitro effects of anthelmintics on Echinococcus protoscoleces.

Objective: To determine the direct effect of test compounds on the viability and motility of cestode protoscoleces.

Materials:

-

Echinococcus granulosus protoscoleces (aseptically collected from hydatid cysts of infected intermediate hosts, e.g., sheep livers).

-

Culture medium (e.g., RPMI-1640 or CMRL 1066, supplemented with fetal bovine serum, antibiotics, and antimycotics).

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Multi-well culture plates (e.g., 96-well or 384-well).

-

Inverted microscope.

-

Viability stain (e.g., 0.1% methylene blue or trypan blue).

Procedure:

-

Protoscolex Preparation: Protoscoleces are washed multiple times in sterile phosphate-buffered saline (PBS) containing antibiotics to remove hydatid fluid and debris.

-

Culture Setup: A defined number of viable protoscoleces (e.g., 100-200) are added to each well of a multi-well plate containing pre-warmed culture medium.

-

Compound Addition: Test compounds are added to the wells at various concentrations. A solvent control (e.g., DMSO) and a negative control (medium only) are included.

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Observation: Protoscolex motility and morphological changes are observed at regular intervals (e.g., 24, 48, 72 hours) using an inverted microscope. Motility can be scored on a predefined scale.

-

Viability Assessment: At the end of the incubation period, a viability stain is added to the wells. The percentage of non-viable (stained) protoscoleces is determined by counting under a microscope.

Experimental Workflow: In Vitro Efficacy

Caption: Workflow for in vitro efficacy testing of anticestodal compounds.

In Vivo Efficacy Assessment

This protocol is a generalized representation of efficacy studies conducted in dogs.

Objective: To determine the efficacy of test compounds against adult cestode infections in a host animal model.

Materials:

-

Beagle dogs (purpose-bred and free of gastrointestinal parasites).

-

Infective stages of the target cestode (e.g., Echinococcus granulosus protoscoleces, or intermediate hosts infected with Taenia pisiformis or Dipylidium caninum).

-

Test compounds formulated for oral administration.

-

Fecal flotation solutions.

-

Microscope.

Procedure:

-

Acclimatization and Pre-treatment Screening: Dogs are acclimatized to the housing conditions. Fecal samples are examined to ensure they are free from existing parasitic infections.

-

Experimental Infection: Dogs are experimentally infected with the target cestode. The route and method of infection depend on the parasite's life cycle.

-

Infection Confirmation: After a pre-patent period, fecal samples are examined to confirm the presence of tapeworm eggs or proglottids.

-

Treatment: Dogs are randomly assigned to treatment groups, including a placebo or untreated control group. The test compound is administered at one or more dose levels.

-

Post-treatment Monitoring: Fecal samples are collected at regular intervals post-treatment and examined for the presence of tapeworm eggs or proglottids.

-

Necropsy and Worm Burden Assessment: At the end of the study, animals are humanely euthanized. The entire gastrointestinal tract is collected, and the number of remaining adult tapeworms is counted.

-

Efficacy Calculation: Efficacy is calculated by comparing the mean worm burden of the treated group(s) to that of the control group.

Experimental Workflow: In Vivo Efficacy

Caption: Workflow for in vivo efficacy testing of anticestodal drugs in dogs.

This compound as a Lead Compound for Novel Antiparasitics

While research on the synthesis of direct this compound analogs is not extensively published, the structural similarity to praziquantel, for which numerous derivatives have been synthesized and tested, provides a strong rationale for exploring the chemical space around the this compound scaffold.

Key Structural Features for Modification:

-

Cyclohexylcarbonyl Group: Modification of this group could influence binding affinity to the molecular target and alter the pharmacokinetic properties of the compound.

-

Pyrazino[2,1-a][5]benzazepine Core: Alterations to this heterocyclic system could lead to novel interactions with the target protein and potentially broaden the spectrum of activity.

Potential for Improvement:

-

Broadened Spectrum: While highly effective against cestodes, modifications to the this compound structure could yield compounds with activity against other classes of helminths, such as nematodes or trematodes.

-

Overcoming Resistance: Although not yet a widespread clinical problem for this compound, the emergence of drug resistance is a constant threat. Novel analogs may be effective against any future resistant strains.

-

Improved Pharmacokinetics: While minimal absorption is a safety feature for its current use, for systemic parasitic infections, analogs with improved oral bioavailability would be desirable.

Conclusion

This compound is a highly effective and safe anticestodal drug with a mechanism of action that is ripe for further investigation and exploitation. Its established success in the veterinary market underscores the therapeutic potential of its core chemical structure. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate the activity of this compound and its newly synthesized derivatives. The exploration of the this compound scaffold as a lead for novel antiparasitic drug discovery holds significant promise for addressing the ongoing global health challenges posed by parasitic diseases.

References

- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. This compound - Wikipedia [en.wikipedia.org]